4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid
Description
4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core with a fluorine atom and a methoxycarbonyl group attached to the phenyl ring
Properties
IUPAC Name |
4-(3-fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-15(20)11-5-2-8(6-12(11)16)10-4-3-9(14(18)19)7-13(10)17/h2-7,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGDIEAIVRXNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691489 | |
| Record name | 3'-Fluoro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-53-7 | |
| Record name | 3'-Fluoro-2-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom to the phenyl ring using a fluorinating agent such as Selectfluor.
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification using methanol and a suitable catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and specificity. The hydroxyl group may participate in hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid
- 4-(3-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid
- 4-(3-Fluoro-4-carboxyphenyl)-3-hydroxybenzoic acid
Uniqueness
4-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
